trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole

Protecting group strategy Stereochemical integrity Cilostazol metabolite synthesis

trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole (CAS 98454-50-3) is a synthetic tetrazole derivative that serves as a direct precursor to OPC-13013, a key active metabolite of the phosphodiesterase 3 inhibitor cilostazol. The compound bears a trans-4-benzyloxycyclohexyl group and a terminal chlorobutyl chain, which together enable the sequential construction of the OPC-13013 quinolinone scaffold via a single nucleophilic displacement step.

Molecular Formula C18H25ClN4O
Molecular Weight 348.9 g/mol
CAS No. 98454-50-3
Cat. No. B023803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole
CAS98454-50-3
Synonyms1-(trans-4-Benzyloxycyclohexyl)-5-(4-chlorobutyl)-1H-tetrazole
Molecular FormulaC18H25ClN4O
Molecular Weight348.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1N2C(=NN=N2)CCCCCl)OCC3=CC=CC=C3
InChIInChI=1S/C18H25ClN4O/c19-13-5-4-8-18-20-21-22-23(18)16-9-11-17(12-10-16)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
InChIKeyOMZLTMKDYUJXTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole (CAS 98454-50-3) – A Critical Cilostazol Metabolite Intermediate


trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole (CAS 98454-50-3) is a synthetic tetrazole derivative that serves as a direct precursor to OPC-13013, a key active metabolite of the phosphodiesterase 3 inhibitor cilostazol [1]. The compound bears a trans-4-benzyloxycyclohexyl group and a terminal chlorobutyl chain, which together enable the sequential construction of the OPC-13013 quinolinone scaffold via a single nucleophilic displacement step . Its physicochemical profile—white needles, melting point 102–103 °C, soluble in chloroform and dichloromethane—supports straightforward purification by crystallization and reliable handling during multi-step synthesis [1].

Why Generic Tetrazole Intermediates Cannot Replace CAS 98454-50-3 in Cilostazol Metabolite Synthesis


In-class tetrazole intermediates such as 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole (CAS 73963-42-5) lack the 4-benzyloxy protecting group that is mandatory for the late-stage introduction of the quinolinone moiety in OPC-13013 [1]. The trans stereochemistry of the benzyloxycyclohexyl ring in the target compound is essential for downstream biological activity; the corresponding cis isomer or unprotected alcohol would either fail to couple or lead to a stereochemically mismatched product with reduced platelet aggregation inhibitory potency . Consequently, procurement of the exact trans-4-benzyloxycyclohexyl tetrazole is not interchangeable with simpler cyclohexyl tetrazoles or commercial cilostazol impurity standards.

Quantitative Evidence for Selecting trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole (CAS 98454-50-3)


Unique trans-Benzyloxycyclohexyl Substituent Enables Selective Deprotection

The 4-benzyloxy moiety on the cyclohexyl ring provides a protected alcohol that can be removed by catalytic hydrogenolysis under neutral conditions, while the trans configuration preserves the required geometry for biological activity. In contrast, 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole (CAS 73963-42-5) lacks any oxygen functionality, making it impossible to install the 4-hydroxy group post-coupling [1]. The deprotected trans-4-hydroxycyclohexyl intermediate is the direct precursor of the active metabolite OPC-13013, whose platelet aggregation inhibitory activity is approximately 3-fold higher than that of the parent cilostazol [2].

Protecting group strategy Stereochemical integrity Cilostazol metabolite synthesis

Distinct Melting Point and Crystallinity Facilitate Purification and Quality Control

The target compound is obtained as white needles with a melting point of 102–103 °C . This crystalline form allows purification by simple recrystallization, avoiding chromatographic steps that are often required for liquid or low-melting intermediates. The downstream intermediate trans-3,4-dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone (CAS 87152-97-4) melts at a substantially higher temperature (>180 °C) , while cilostazol itself melts at 159–160 °C . The intermediate melting point of the target compound provides a convenient authenticity check and enables differential scanning calorimetry (DSC) purity analysis.

Purity assessment Physical characterization Impurity profiling

Specific Solubility Profile Enables Anhydrous Coupling Chemistry

The compound is freely soluble in chloroform and dichloromethane but sparingly soluble in water and aliphatic hydrocarbons . This solubility profile is ideally matched for the subsequent nucleophilic substitution with 6-hydroxy-3,4-dihydroquinolin-2-one, which is typically conducted in anhydrous aprotic solvents (e.g., DMF or acetonitrile) in the presence of a base such as DBU [1]. The analogous 1-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole is more lipophilic and often requires higher reaction temperatures or phase-transfer conditions to achieve comparable coupling efficiency.

Reaction medium selection Process chemistry Tetrazole alkylation

Validated Use as a Cilostazol Impurity Reference Standard

The compound is catalogued as a cilostazol impurity by BOC Sciences and Santa Cruz Biotechnology, with a documented purity specification suitable for HPLC calibration . Unlike generic tetrazole impurities, this specific intermediate co-elutes with the benzyl-protected precursor peak observed in forced degradation studies of cilostazol, enabling accurate quantification at levels as low as 0.1% area by HPLC-UV at 254 nm [1].

Pharmaceutical impurity profiling Reference standard Cilostazol quality control

Synthetic Efficiency: Single-Step Conversion to OPC-13013

The target compound undergoes direct O-alkylation with 6-hydroxy-3,4-dihydroquinolin-2-one to form the complete OPC-13013 skeleton in one step, with yields >70% under optimized conditions (DBU, acetonitrile, 60 °C) [1]. Starting from the earlier intermediate trans-5-chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS 98454-45-6), an additional tetrazole ring-forming step is required, which involves PCl₅/NH₃ treatment and typically gives lower overall yields (50–60%) [2].

Convergent synthesis Atom economy OPC-13013 preparation

Application Scenarios for trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole (CAS 98454-50-3)


Synthesis of OPC-13013 Metabolite Reference Standards for Bioanalytical Method Validation

The compound serves as the committed intermediate for the preparation of high-purity OPC-13013, the major active metabolite of cilostazol. Its trans-benzyloxy group ensures the correct stereochemistry of the final metabolite, which is essential for accurate quantification in LC-MS/MS pharmacokinetic studies [1]. Using this intermediate, laboratories can produce in-house reference standards with defined purity profiles, avoiding the high cost and long lead times of commercial custom synthesis.

Cilostazol Impurity Profiling and Pharmaceutical Quality Control

As a recognized cilostazol process impurity, this compound is employed as a reference marker in HPLC impurity methods for cilostazol drug substance and drug product release testing . Its well-characterized melting point and solubility facilitate the preparation of accurate stock solutions, and its distinct chromatographic retention time allows unambiguous identification in forced degradation samples.

Structure-Activity Relationship (SAR) Studies of Tetrazole-Bearing PDE3 Inhibitors

Medicinal chemistry groups investigating the role of the cyclohexyl substitution pattern on PDE3 inhibition use this intermediate to systematically vary the N1 substituent of the tetrazole core. The benzyl protecting group can be removed to generate the free 4-hydroxycyclohexyl analog, which can then be further functionalized (e.g., acylation, sulfonation) to explore SAR around the cyclohexyl region while maintaining the critical trans geometry [1].

Stability-Indicating Method Development for Cilostazol API

The compound is a potential degradation product formed under acidic or thermal stress conditions when benzyl-protected intermediates are present in the synthetic pathway. Its availability as a pure reference material allows analytical development scientists to establish relative response factors and confirm method specificity, supporting regulatory submissions in accordance with ICH Q2(R1) guidelines .

Quote Request

Request a Quote for trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.